PDE7A vs. PDE7B Isoform Selectivity Ratio
The compound inhibits both human PDE7A (IC50 = 27 nM) and human PDE7B (Ki = 910 nM), yielding a PDE7A/PDE7B selectivity ratio of approximately 34-fold favoring PDE7A [1][2]. This distinguishes it from PDE7A-exclusive inhibitors: a reference indole-based PDE7A inhibitor (BDBM50568657, CHEMBL4872870) achieves PDE4B inhibition with IC50 = 0.420 nM but lacks reported PDE7B engagement, while the clinically evaluated PDE7 tool compound P7-2104 (IC50 = 31 nM for PDE7) also lacks documented PDE7B subtype data [3]. The compound's residual PDE7B activity (Ki = 910 nM) further differentiates it from PDE7B-optimized inhibitors such as CHEMBL2171422 (IC50 = 11 nM at PDE7B), which achieves >2-fold higher PDE7B potency but at the expense of PDE7A potency (IC50 = 27 nM) [2]. This dual-subtype profile may be relevant in tissues where PDE7A and PDE7B exhibit complementary expression patterns, such as in immune cells (PDE7A-dominant) versus striatal neurons (PDE7B-dominant) [4].
| Evidence Dimension | PDE7 isoform inhibition potency and selectivity ratio |
|---|---|
| Target Compound Data | PDE7A IC50 = 27 nM; PDE7B Ki = 910 nM; PDE7A/PDE7B ratio ≈ 1:34 |
| Comparator Or Baseline | PDE7A-only: P7-2104 IC50 = 31 nM (PDE7, isoform unspecified); PDE7B-optimized: CHEMBL2171422 IC50 = 11 nM (PDE7B), IC50 = 27 nM (PDE7A) |
| Quantified Difference | Target compound shows dual PDE7A/PDE7B engagement with a defined 34-fold window vs. single-subtype optimized comparators lacking dual profiling data |
| Conditions | PDE7A: cloned human recombinant enzyme, [3H]cAMP hydrolysis radiometric assay; PDE7B: recombinant full-length human enzyme, fluorescent cAMP IMAP assay, 15 min incubation |
Why This Matters
For procurement decisions in neuroinflammation or immunology research programs where PDE7 subtype expression varies across cell types, the defined dual-subtype window enables more nuanced cAMP modulation than single-PDE7-subtype tools.
- [1] BindingDB. BDBM50150171 (CHEMBL3770470). Ki = 910 nM for recombinant full-length human PDE7B; fluorescent cAMP IMAP assay. Also: Ki = 1,300 nM (PDE4A), Ki = 1,600 nM (PDE5A). View Source
- [2] BindingDB. BDBM50397053 (CHEMBL2171422). IC50 = 27 nM for cloned human recombinant PDE7A ([3H]cAMP hydrolysis radiometric assay); IC50 = 11 nM for PDE7B (same assay). View Source
- [3] BindingDB. BDBM50568657 (CHEMBL4872870). IC50 = 0.420 nM for PDE4B inhibition. No PDE7B data reported. View Source
- [4] Redondo Sancho M. PDE7, nueva diana terapéutica en enfermedades neurológicas: validación y desarrollo de nuevos inhibidores. Universidad de Salamanca, 2024. PDE7A/PDE7B tissue distribution relevance. View Source
